molecular formula C14H19ClO B1208453 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone

2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone

Cat. No. B1208453
M. Wt: 238.75 g/mol
InChI Key: NXIZIZDUXMUGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone is an aromatic ketone that is 1-(4-isopropylphenyl)-3-methyl-1-butanone in which one of the methylene hydrogens adjacent to the keto group has been replaced by a chloro group. It is an alpha-chloroketone and an aromatic ketone.

Scientific Research Applications

Chemical Reactions and Intermediates

  • Formation of Reactive Intermediates : 2-Chloro-4-(methylthio)butanoic acid, a chemical related to 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone, has been studied for its mutagenic properties and the formation of reactive intermediates, which might be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).

  • Halogenated Biacetyl Monoximes Reactions : Research on halogenated biacetyl monoximes, like 1-Chloro-2-oximino-3-butanone, with amino acid esters has been conducted to explore chemical reactions and product formations (Sugiyama, Masaki, & Ota, 1966).

Synthesis and Catalysis

  • Synthesis of Alkyl-2-Nitraminothiazoles : Synthesis involving derivatives like 1-Chloro-3-methyl-2-butanone, which is structurally related, has been explored for creating alkyl-2-nitraminothiazoles, showcasing applications in synthetic chemistry (Kasman & Taurins, 1956).

  • Catalytic Behavior in Asymmetric Hydrogenation : Studies have shown that certain complexes, like wool–Pt, can be effective in the asymmetric hydrogenation of ketones, including compounds like 3-methyl-2-butanone, which is related to the chemical (Yuan, Yin, Huang, & Jiang, 1999).

Chemical Properties and Behavior

  • Solubility Measurement and Thermodynamic Model Correlation : The solubility of related compounds like 2-chloro-5-nitroaniline in various solvents, including 2-butanone, has been measured and modeled, providing insights into the solubility characteristics of similar chlorinated compounds (Xu & Wang, 2019).

  • Reaction Kinetics and Mechanism : The kinetics and mechanism of reactions involving butanone with chlorine have been studied, revealing information on product yields and reaction pathways, which could be relevant to understanding reactions of 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone (Kaiser, Wallington, & Hurley, 2009).

properties

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

IUPAC Name

2-chloro-3-methyl-1-(4-propan-2-ylphenyl)butan-1-one

InChI

InChI=1S/C14H19ClO/c1-9(2)11-5-7-12(8-6-11)14(16)13(15)10(3)4/h5-10,13H,1-4H3

InChI Key

NXIZIZDUXMUGEW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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